molecular formula C21H16F2N2O3 B10972985 N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide

N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide

Cat. No.: B10972985
M. Wt: 382.4 g/mol
InChI Key: GKOKJFMAPYFGMT-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzamide and 2,4-difluorophenol.

    Formation of Intermediate: The first step involves the reaction of 4-aminobenzamide with a suitable protecting group to form a protected intermediate.

    Coupling Reaction: The protected intermediate is then coupled with 2,4-difluorophenol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions, protein binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)-2-[(2,4-dichlorophenoxy)methyl]benzamide
  • N-(4-carbamoylphenyl)-2-[(2,4-dibromophenoxy)methyl]benzamide
  • N-(4-carbamoylphenyl)-2-[(2,4-dimethylphenoxy)methyl]benzamide

Uniqueness

N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties differentiate it from similar compounds with different substituents, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C21H16F2N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide

InChI

InChI=1S/C21H16F2N2O3/c22-15-7-10-19(18(23)11-15)28-12-14-3-1-2-4-17(14)21(27)25-16-8-5-13(6-9-16)20(24)26/h1-11H,12H2,(H2,24,26)(H,25,27)

InChI Key

GKOKJFMAPYFGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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